2-Morpholino-6-nitrooxazolo[4,5-b]pyridine
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Overview
Description
2-Morpholino-6-nitrooxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C10H10N4O4 and a molecular weight of 250.21 g/mol . This compound features a morpholine ring, a nitro group, and an oxazolo[4,5-b]pyridine core, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of 2-Morpholino-6-nitrooxazolo[4,5-b]pyridine typically involves the reaction of 2-chloro-6-nitropyridine with morpholine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Morpholino-6-nitrooxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Morpholino-6-nitrooxazolo[4,5-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Morpholino-6-nitrooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The morpholine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and DNA damage pathways .
Comparison with Similar Compounds
2-Morpholino-6-nitrooxazolo[4,5-b]pyridine can be compared with other similar compounds such as:
2-Morpholino-6-nitroimidazo[4,5-b]pyridine: Similar structure but with an imidazole ring instead of an oxazole ring.
2-Morpholino-6-nitrothiazolo[4,5-b]pyridine: Contains a thiazole ring instead of an oxazole ring.
2-Morpholino-6-nitrobenzoxazole: Features a benzoxazole ring, differing in the fused benzene ring.
The uniqueness of this compound lies in its specific combination of the morpholine ring, nitro group, and oxazolo[4,5-b]pyridine core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-morpholin-4-yl-6-nitro-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c15-14(16)7-5-8-9(11-6-7)12-10(18-8)13-1-3-17-4-2-13/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOCYZPSLBWRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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